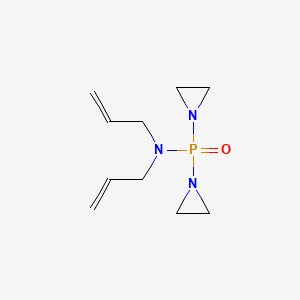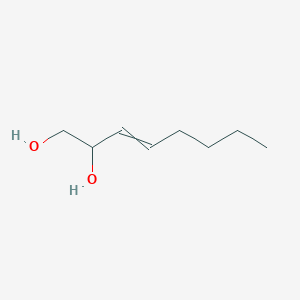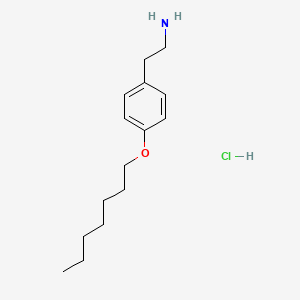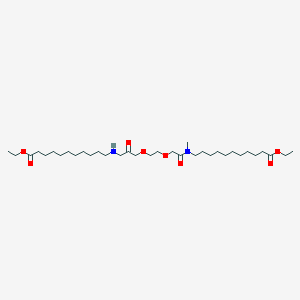
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include diethyl oxalate, methylamine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl 12-methyl-13,20-dioxo-15,18-dioxa-12,22-diazatritriacontane-1,33-dioate include:
- Diethyl 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 2-[(1,2-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methyl]-7-methoxy-2,6-dimethyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- (1S,13S,17S,18R)-18-Methoxy-12,13,15-trimethyl-11,14-dioxo-4,21-dioxa-12,15-diazatricyclo[15.3.1.0~5,10~]henicosa-5,7,9-triene-8-carbonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties. This unique structure allows for distinct interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
38252-51-6 |
|---|---|
Molekularformel |
C34H64N2O8 |
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
ethyl 11-[[3-[2-[2-[(11-ethoxy-11-oxoundecyl)-methylamino]-2-oxoethoxy]ethoxy]-2-oxopropyl]amino]undecanoate |
InChI |
InChI=1S/C34H64N2O8/c1-4-43-33(39)22-18-14-10-6-8-12-16-20-24-35-28-31(37)29-41-26-27-42-30-32(38)36(3)25-21-17-13-9-7-11-15-19-23-34(40)44-5-2/h35H,4-30H2,1-3H3 |
InChI-Schlüssel |
KMANQHRRDVGNRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCNCC(=O)COCCOCC(=O)N(C)CCCCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


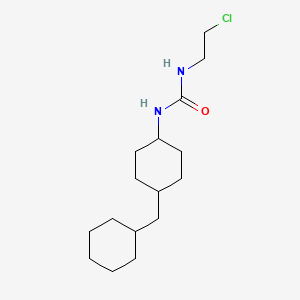
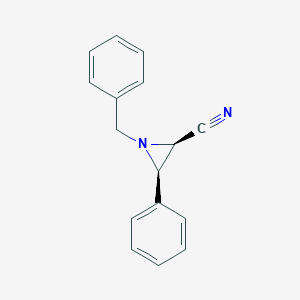
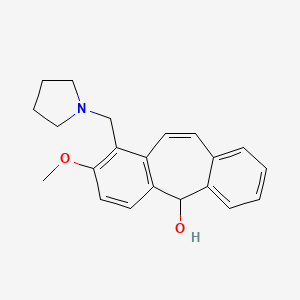
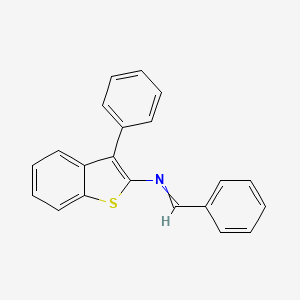
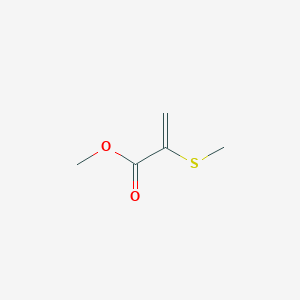

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
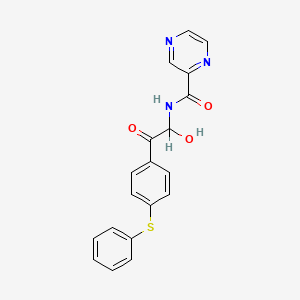
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
